(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide
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Overview
Description
(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide is a complex organic compound with a unique structure that includes both hydroxy and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide typically involves a multi-step process. One common method starts with the preparation of the diazenyl intermediate, which is then coupled with the appropriate hydroxy and amide precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the hydroxy group, potentially forming ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide involves its interaction with specific molecular targets. The hydroxy and diazenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide |
InChI |
InChI=1S/C18H19N3O2/c1-12-8-4-6-10-15(12)19-18(23)17(14(3)22)21-20-16-11-7-5-9-13(16)2/h4-11,22H,1-3H3,(H,19,23)/b17-14+,21-20? |
InChI Key |
DKYCLMWNQSOQQF-BWDPSHBISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=NC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C |
Origin of Product |
United States |
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